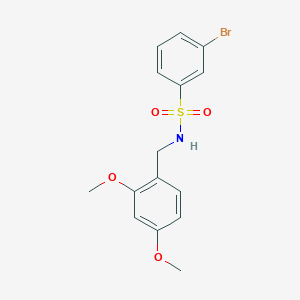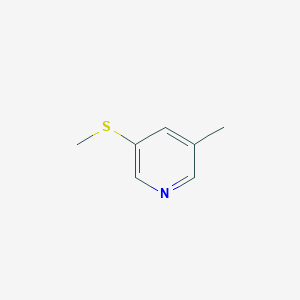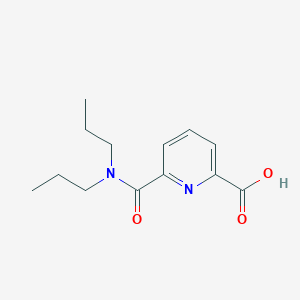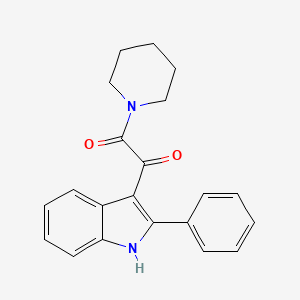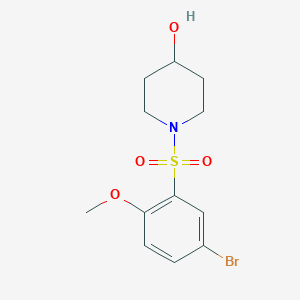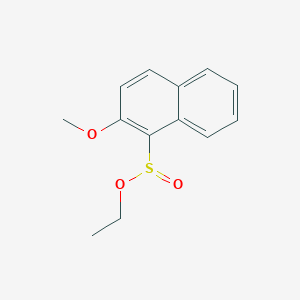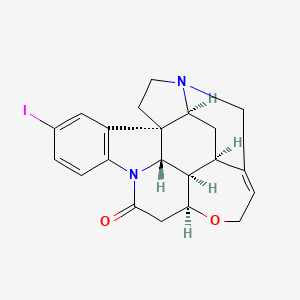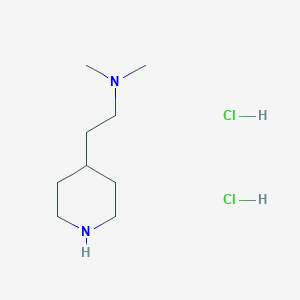
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride
Overview
Description
“N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride” is a chemical compound with the empirical formula C9H22Cl2N2 . Its molecular weight is 229.19 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN(C)CCC1CNCCC1.[H]Cl.[H]Cl . The InChI key for this compound is ZXULICJZKAKIGT-UHFFFAOYSA-N .
Scientific Research Applications
Synthesis and Antimicrobial Activities
N,N-Dimethyl-2-(piperidin-4-yl)ethanamine dihydrochloride serves as a precursor in the synthesis of Schiff bases with potential biological applications. For instance, the synthesis of tetradentate NNNS Schiff bases derived from 2-(piperidin-4-yl)ethanamine demonstrated notable antimicrobial activities against various bacteria. These Schiff bases were synthesized through a dehydration reaction with corresponding aldehydes, and their structures were deduced using various spectroscopic methods. Theoretical calculations were performed to further understand their properties. In vitro antimicrobial activities were evaluated, revealing good antioxidant activity and promising activity as pancreatic porcine lipase inhibitors, compared to standard drugs like Orlistat (Warad et al., 2020).
DNA Binding and Cytotoxic Studies
This compound is also involved in the synthesis of compounds with significant biological activities, such as DNA binding and cytotoxic effects against cancer cells. For example, the synthesis of pendant arm-pyridyltetrazole copper(II) complexes from this compound showed strong DNA binding capabilities and induced cytotoxic effects against human breast adenocarcinoma cells, with activities comparable to standard drugs like cisplatin. The complexes exhibited a square planar geometry, and their interaction with DNA suggested potential applications in cancer research and therapy (Mustafa et al., 2015).
Antihistamine Activity Analysis
A structure-activity relationship (SAR) study involving compounds related to this compound explored their antihistamine activities. Chromatographic data were used to analyze the activity direction within histamine H(1)-, H(2)-, and H(3)-receptors, providing insights into the potential of these compounds as antihistamine drugs. Biochromatographic tests indicated a correlation between the lipophilicity of the compounds and their activity, serving as a basis for predicting compound interactions with histamine receptors (Brzezińska & Kośka, 2006).
Sigma Receptor Binding and Antiproliferative Activity
Research on this compound derivatives has also focused on their binding affinity and selectivity towards sigma receptors, which are implicated in several neurological and psychiatric disorders. For example, modifications on the piperidine ring of certain derivatives have been used to explore sigma-subtype affinities, revealing compounds with potent sigma(1) ligand activity and selectivity. These compounds demonstrated not only high affinity for the sigma(1) receptor but also exhibited antiproliferative activity in glioma cells, suggesting potential therapeutic applications in tumor research and therapy (Berardi et al., 2005).
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-2-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-11(2)8-5-9-3-6-10-7-4-9;;/h9-10H,3-8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAANHSFIXZSURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC1CCNCC1.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



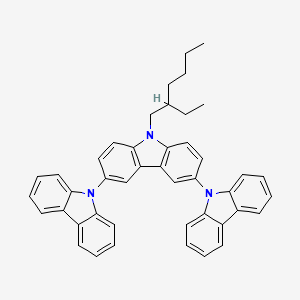

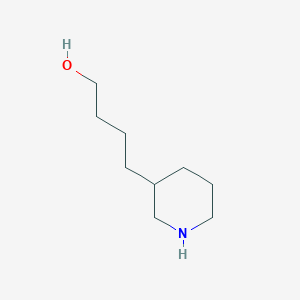
![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)
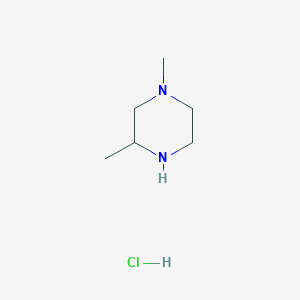
![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)

